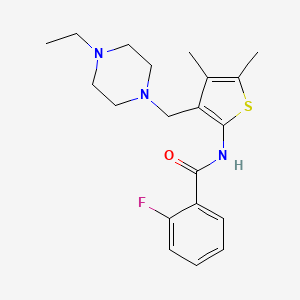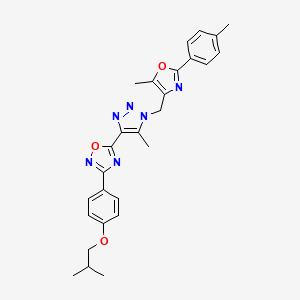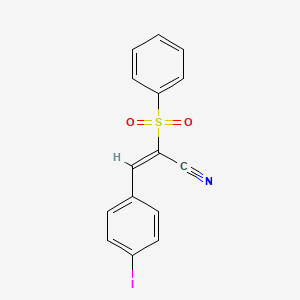
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PFI-3, and it is a potent and selective inhibitor of the histone methyltransferase SETD7.
Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives
Researchers have developed methods for synthesizing novel pyridine and naphthyridine derivatives, highlighting the importance of furan and pyridine units in constructing complex heterocyclic compounds. These synthetic pathways could be applicable to the targeted compound, offering routes to new materials with potential applications in pharmaceuticals and agrochemicals (Abdelrazek et al., 2010).
Antimicrobial Activity
Furan and pyridine derivatives have been investigated for their antimicrobial properties. For instance, N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas exhibit moderate antimicrobial activity, suggesting that related compounds could be explored for antibacterial and antifungal applications (Reddy et al., 2003).
Catalysis and Chemical Transformations
The catalytic potential of furan derivatives has been demonstrated in the efficient production of hydroxymethylfurfural (HMF) from fructose, a key transformation in biomass conversion technologies. This indicates the broader utility of furan-based compounds in catalysis and sustainable chemistry applications (Román‐Leshkov et al., 2006).
Material Science
In material science, furanic compounds are key precursors in the synthesis of polymers and advanced materials. For example, selective oxidation of 5-hydroxymethyl-2-furfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) highlights the role of furan derivatives in developing biobased polymers, suggesting that similar methodologies could be applied to the synthesis and modification of materials based on the compound of interest (Jain et al., 2015).
Propiedades
IUPAC Name |
1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-16(19-10-15-2-1-4-22-15)18-8-12-6-14(9-17-7-12)13-3-5-21-11-13/h3,5-7,9,11,15H,1-2,4,8,10H2,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUNRQUFDARHLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400122.png)
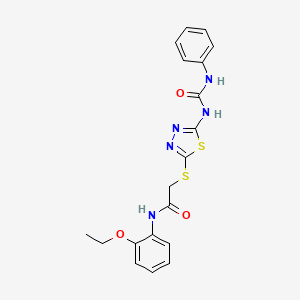
![Tert-butyl 2-({[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}methyl)pyrrolidine-1-carboxylate](/img/structure/B2400124.png)
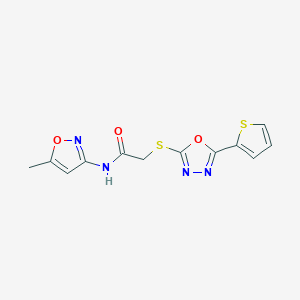
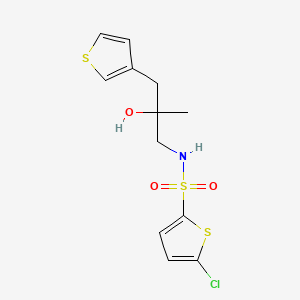
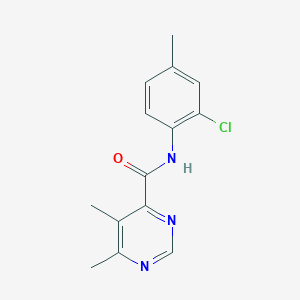
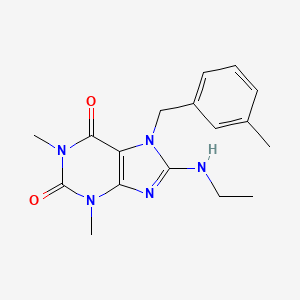
![N-[4-(5-Oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide](/img/structure/B2400134.png)
